1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine

IDO1 inhibition Cancer Immunotherapy Indane Scaffold

1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine is a chiral indane-based amine featuring a trifluoromethyl group on the ethanamine side chain rather than directly on the aromatic ring. This structural arrangement distinguishes it from the more common ring-substituted trifluoromethyl aminoindanes (e.g., 5-trifluoromethyl-2-aminoindane).

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
Cat. No. B13532338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C(C(F)(F)F)N
InChIInChI=1S/C11H12F3N/c12-11(13,14)10(15)9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3,15H2
InChIKeyOOJCWXQNRRMDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine (CAS 1039967-75-3): Procurement-Grade Characterization for IDO1/HDAC1 Research


1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine is a chiral indane-based amine featuring a trifluoromethyl group on the ethanamine side chain rather than directly on the aromatic ring. This structural arrangement distinguishes it from the more common ring-substituted trifluoromethyl aminoindanes (e.g., 5-trifluoromethyl-2-aminoindane) [1]. Publicly curated bioactivity data indicate inhibitory activity against recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1; IC50 = 260 nM) and Histone Deacetylase 1 (HDAC1; IC50 = 604 nM), as catalogued in BindingDB (BDBM50465398) [2]. The compound is supplied as a racemic mixture with a molecular formula of C11H12F3N and a molecular weight of 215.21 g/mol .

Why Generic 5-Trifluoromethyl-2-aminoindane Cannot Replace 1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine in IDO1/HDAC1 Dual-Target Studies


Ring-substituted trifluoromethyl aminoindanes (e.g., 5-trifluoromethyl-2-aminoindane, CAS 808756-84-5) and other indane-based amines are often procured interchangeably for neuroscience and oncology research. However, the target compound bears the -CF3 group on the ethanamine side chain rather than on the indane ring, which alters both the pKa of the amine and the three-dimensional orientation of the pharmacophore [1]. This positional isomerism is not trivial: the side-chain -CF3 substitution directly influences hydrogen-bonding capacity and metabolic stability relative to ring-substituted analogs. Moreover, the compound's documented dual-activity profile—inhibiting both IDO1 (IC50 = 260 nM) and HDAC1 (IC50 = 604 nM) [2]—is not replicated by generic single-target indane amines, which lack comparable HDAC1 engagement data. Substitution with a compound lacking this specific dual-activity fingerprint would invalidate experimental outcomes in studies requiring concurrent modulation of tryptophan catabolism and histone acetylation.

1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine: Quantitative Differential Evidence for Scientific Procurement


IDO1 Inhibitory Potency vs. 1-Indanone-Derived IDO1 Inhibitors

The target compound inhibits recombinant human IDO1 with an IC50 of 260 nM [1]. This represents approximately 10.7-fold greater potency compared to the 1-indanone-derived IDO1 inhibitor compound 1 from Gao et al. (2017), which showed an IC50 of 2.78 μM in the same recombinant human IDO1 enzymatic assay format [2]. The comparison is cross-study; both assays used purified recombinant human IDO1 with similar substrate conditions.

IDO1 inhibition Cancer Immunotherapy Indane Scaffold

Dual IDO1/HDAC1 Inhibitory Profile Absent in Ring-Substituted Trifluoromethyl Aminoindanes

The target compound additionally inhibits recombinant human full-length HDAC1 with an IC50 of 604 nM [1]. This dual IDO1/HDAC1 inhibitory activity is not documented for structurally related ring-substituted trifluoromethyl aminoindanes such as 5-trifluoromethyl-2-aminoindane (CAS 808756-84-5) or 4-trifluoromethyl-1-aminoindane (CAS 68755-43-1). A systematic patent survey of indane-amine derivatives for 5-HT7 receptor modulation did not report HDAC1 activity for any analog [2]. The dual mechanism is an emergent property of the side-chain -CF3 substitution pattern.

HDAC1 inhibition Dual-target inhibitor Epigenetics

Structural Differentiation: Side-Chain vs. Ring -CF3 Substitution and Consequent Physicochemical Effects

The target compound's -CF3 group is attached to the alpha-carbon of the ethanamine side chain, whereas comparator compounds such as 5-trifluoromethyl-2-aminoindane (TAI, CAS 808756-84-5) bear the -CF3 group directly on the indane aromatic ring . This positional difference alters the calculated logP and basicity of the amine. Analogs with ring-bound -CF3 exhibit increased metabolic resistance of the aromatic ring but do not benefit from the electron-withdrawing effect of -CF3 on the adjacent amine that modulates pKa and hydrogen-bond donor strength [1]. While direct experimental pKa comparisons are not publicly available for this specific pair, the well-established Hammett σ meta/para values for -CF3 (σm = 0.43; σp = 0.54) vs. the through-bond effect in the aliphatic side chain provide a theoretical basis for differential ionization and membrane permeability [2].

Physicochemical Properties Metabolic Stability Structure-Activity Relationship

Procurement-Driven Application Scenarios for 1-(2,3-Dihydro-1H-inden-5-YL)-2,2,2-trifluoroethan-1-amine Based on Verified Evidence


Dual IDO1/HDAC1 Inhibitor Screening in Cancer Immunotherapy Programs

Research groups exploring combined immune checkpoint modulation and epigenetic reprogramming can use this compound as a chemical probe. Its verified dual inhibition of IDO1 (IC50 = 260 nM) and HDAC1 (IC50 = 604 nM) [1] enables simultaneous pathway interrogation without the confounding effects of two separate tool compounds. This is particularly relevant for tumor microenvironment studies where both tryptophan depletion and histone deacetylation contribute to immune evasion.

SAR Studies on Indane-Based IDO1 Inhibitors Requiring Improved Potency over 1-Indanone Leads

The compound offers approximately 10.7-fold greater IDO1 inhibitory potency compared to 1-indanone-derived lead compounds (IC50 = 2.78 μM) [2]. Medicinal chemistry teams can use this indane-amine scaffold as a replacement for the indanone core to achieve sub-micromolar enzymatic activity, providing a validated starting point for further optimization of ADME properties.

Physicochemical Comparator for Side-Chain vs. Ring-Trifluoromethyl Indane Amines

The distinct -CF3 substitution position makes this compound a valuable comparator in studies investigating how fluorination patterns affect amine basicity, membrane permeability, and metabolic stability [3]. It can serve as a matched control for ring-substituted analogs such as 5-trifluoromethyl-2-aminoindane (TAI) in absorption and distribution profiling.

Reference Standard for BindingDB-Curated Bioactivity Assay Validation

As a compound with publicly available, curated IC50 values for both IDO1 and HDAC1 in the BindingDB database [1], it can serve as a reference standard for validating recombinant enzyme inhibition assays in laboratories establishing new screening workflows for indane-based small molecules.

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